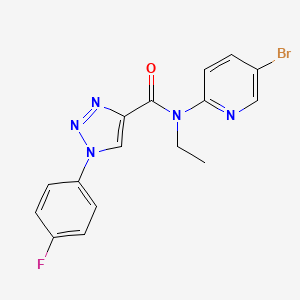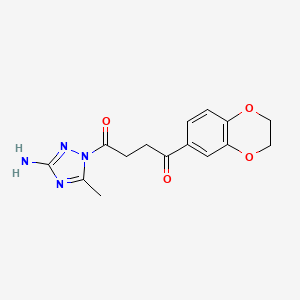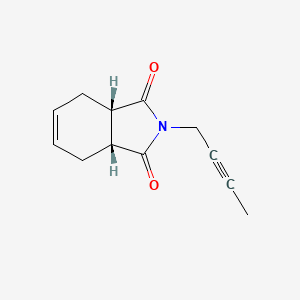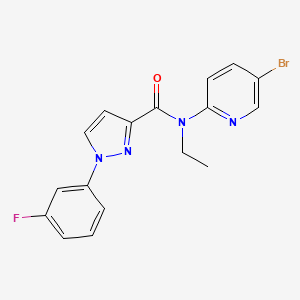
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTC belongs to the class of triazole derivatives that have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide is not fully understood. However, it has been proposed that N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has also been found to inhibit the replication of certain viruses by interfering with their ability to bind to host cells.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has also been found to inhibit the growth and proliferation of fungi and viruses. In addition, N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide in lab experiments is that it has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the scientific research of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide. One potential direction is to further investigate its anticancer properties and optimize its therapeutic potential. Another direction is to study its potential as a diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide and to identify any potential side effects.
合成法
The synthesis of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide involves the reaction of 5-bromopyridin-2-amine with ethyl 4-fluorophenyl-1H-1,2,3-triazole-4-carboxylate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide is typically around 50%.
科学的研究の応用
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has been found to exhibit potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antiviral activities. N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide has also been found to have potential as a diagnostic tool for Alzheimer's disease.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5O/c1-2-22(15-8-3-11(17)9-19-15)16(24)14-10-23(21-20-14)13-6-4-12(18)5-7-13/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITALDIVSIWOQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-N-ethyl-1-(4-fluorophenyl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)

![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)

![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)


![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)